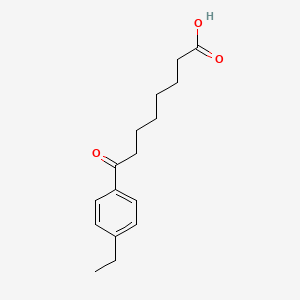

8-(4-Ethylphenyl)-8-oxooctanoic acid

Descripción general

Descripción

8-(4-Ethylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an ethyl-substituted phenyl group and a ketone functional group on an octanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Ethylphenyl)-8-oxooctanoic acid typically involves the reaction of 4-ethylbenzaldehyde with octanoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 70°C and stirred for an extended period, often 24 hours, to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification is typically achieved through techniques such as column chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 8-(4-Ethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 8-(4-Ethylphenyl)-8-hydroxyoctanoic acid.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by an ethyl-substituted phenyl group attached to an octanoic acid backbone with a ketone functional group. Its molecular formula is C17H26O3, which influences its solubility, reactivity, and biological interactions.

Scientific Research Applications

1. Chemistry

- Synthesis Intermediate : 8-(4-Ethylphenyl)-8-oxooctanoic acid serves as an intermediate in synthesizing more complex organic molecules. Its reactivity facilitates various organic reactions, making it valuable for chemical research.

2. Biology

- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases. It can act as a substrate leading to the hydrolysis of the ester bond, releasing biologically active components.

3. Medicine

- Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial properties are ongoing. The compound has shown promise in modulating oxidative stress responses and influencing gene expression related to inflammation .

4. Industry

- Material Development : It is employed in developing new materials and chemical processes, particularly in the production of specialty chemicals and polymers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects on cancer cell proliferation across various cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of proliferation |

| MDA-MB-231 (Breast) | 10 | Reduced migration |

| HepG2 (Liver) | 20 | Induction of apoptosis |

- Antimicrobial Properties : It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.

Antitumor Effects

In a study focusing on lung cancer cells (A549), this compound significantly reduced cell viability at concentrations as low as 15 µM. The mechanism involved apoptosis induction, evidenced by increased caspase activity.

Antimicrobial Testing

Another study evaluated the compound's efficacy against various pathogens. Results indicated strong antibacterial properties with a MIC of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Future Research Directions

Despite promising findings regarding the applications of this compound, further research is necessary to fully elucidate its biological activities:

- Detailed Mechanistic Studies : Understanding molecular interactions with specific enzymes and receptors.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Toxicology Assessments : Evaluating safety for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 8-(4-Ethylphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

8-Phenyl-8-oxooctanoic acid: Lacks the ethyl substitution on the phenyl ring.

8-(4-Methylphenyl)-8-oxooctanoic acid: Contains a methyl group instead of an ethyl group on the phenyl ring.

8-(4-Isopropylphenyl)-8-oxooctanoic acid: Contains an isopropyl group on the phenyl ring.

Uniqueness: 8-(4-Ethylphenyl)-8-oxooctanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Actividad Biológica

8-(4-Ethylphenyl)-8-oxooctanoic acid is an organic compound characterized by an ethyl-substituted phenyl group and a ketone functional group on an octanoic acid backbone. Its structural uniqueness contributes to its diverse biological activities, making it a subject of interest in biochemical and pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. Notably, it has been shown to interact with receptor-type tyrosine-protein phosphatase beta, influencing several cellular signaling pathways. This interaction can lead to alterations in enzyme activity, affecting processes such as gene expression and cellular metabolism.

Biochemical Pathways

The compound plays a significant role in biochemical reactions, impacting oxidative stress responses and inflammatory pathways. It has been observed to modulate the expression of genes associated with these processes, suggesting potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

Cellular Effects

Research indicates that this compound influences various cellular functions. It exhibits specific subcellular localization, which affects its biological activity. The compound has been reported to localize in the cytoplasm, mitochondria, and nucleus, potentially altering cellular signaling and metabolic processes.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on tumor cells. For instance, it has demonstrated significant inhibitory effects on the growth of various cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism involves the modulation of histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells .

Case Study: HDAC Inhibition

In a study focused on HDAC6 inhibitors, derivatives similar to this compound were evaluated for their antiproliferative activity. The most potent compounds exhibited low nanomolar IC50 values against HDAC6, highlighting the potential of this class of compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that it may possess moderate antimicrobial activity against various pathogenic bacteria and fungi. These properties could be leveraged in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 8-Phenyl-8-oxooctanoic acid | Lacks ethyl substitution | Limited biological activity |

| 8-(4-Methylphenyl)-8-oxooctanoic acid | Contains a methyl group | Different reactivity profile |

| 8-(4-Isopropylphenyl)-8-oxooctanoic acid | Contains an isopropyl group | Varies in biological effects |

The presence of the ethyl group on the phenyl ring in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

8-(4-ethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-13-9-11-14(12-10-13)15(17)7-5-3-4-6-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPEAQEGUGBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645421 | |

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-35-0 | |

| Record name | 8-(4-Ethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.